molecular formula C9H21P B1582976 Triisopropylphosphine CAS No. 6476-36-4

Triisopropylphosphine

Cat. No. B1582976
CAS RN: 6476-36-4
M. Wt: 160.24 g/mol
InChI Key: IGNTWNVBGLNYDV-UHFFFAOYSA-N
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Description

Triisopropylphosphine (TIP) is an organophosphorus compound belonging to the phosphines family. It is a colorless, volatile liquid that is used in a variety of applications in the chemical, pharmaceutical and biotechnological industries. TIP has a wide range of uses, from synthesis of compounds to biochemical and physiological applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Triisopropylphosphine is used in the formation of P-zwitterionic species through reaction with 2-cyanoacrylates. This reaction leads to various products depending on the secondary reactants used, such as the formation of phosphonium triflate or phosphonium iodide under different conditions (Gololobov et al., 1996).
  • The compound is involved in C-N migration reactions, particularly in the context of allyl- and propargyloxycarbonyl groups, resulting in the formation of carbamates under specific conditions (Gololobov et al., 2006).
  • This compound also participates in electrophilic rearrangements in saturated acyclic systems, exhibiting unique reactivity patterns when interacting with various electrophiles (Gololobov et al., 2001).

Catalysis and Ligand Applications

  • It serves as a ligand in the formation of complex structures, such as μ3-Oxo-tris[(this compound)gold(I)] tetrafluoroborate, where it helps stabilize intramolecular gold bonding (Angermaier & Schmidbaur, 1995).
  • In organometallic chemistry, this compound is involved in ligand metalation reactions, particularly with platinum compounds, demonstrating its versatility in complex formation and reactivity (Thorn, 1998).
  • This compound-based phosphines are used as recyclable and regenerable catalysts and reagents in various synthesis reactions, highlighting their utility in sustainable and efficient chemical processes (Bergbreiter et al., 2011).

Specialized Chemical Reactions

  • The compound is involved in the synthesis of complex molecules, such as tris(2,6-diisopropyl-4-methoxyphenyl)phosphine, to study the effects of substituents on the properties of crowded triarylphosphines (Sasaki et al., 2008).
  • It plays a role in the in situ quenching of trialkylphosphine reducing agents, improving the level of maleimide conjugation to proteins, which is significant in bioconjugation and protein labeling techniques (Kantner et al., 2017).

Biochemical Analysis

Biochemical Properties

Triisopropylphosphine plays a significant role in biochemical reactions, particularly in the field of organometallic chemistry. It acts as a ligand, forming complexes with various metal ions. These complexes are crucial in catalyzing a wide range of chemical reactions, including hydrogenation, hydroformylation, and carbonylation . This compound interacts with enzymes and proteins that contain metal ions, such as metalloenzymes, by coordinating with the metal center and altering the enzyme’s activity. This interaction can enhance or inhibit the enzyme’s catalytic function, depending on the specific reaction and conditions.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with metal ions that are essential for the function of certain signaling proteins. For example, it can modulate the activity of metalloproteins involved in signal transduction, leading to changes in gene expression and cellular metabolism . Additionally, this compound can impact cellular redox states by interacting with metal ions that participate in redox reactions, thereby influencing oxidative stress responses and cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly metal ions. It forms stable complexes with metal ions, which can alter the metal’s reactivity and availability for biochemical reactions . This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and reaction conditions. This compound can also influence gene expression by modulating the activity of transcription factors that require metal ions for their function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of oxygen and moisture . Long-term exposure to this compound can lead to changes in cellular function, including alterations in enzyme activity and gene expression. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance the activity of certain enzymes and improve metabolic processes. At high doses, it can exhibit toxic effects, including enzyme inhibition, oxidative stress, and cellular damage . These dosage-dependent effects are critical for understanding the compound’s safety and efficacy in biochemical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those that involve metal ions. It can interact with enzymes that require metal cofactors, such as metalloenzymes, and influence their activity . This interaction can affect metabolic flux and alter the levels of metabolites in the cell. This compound can also participate in redox reactions, impacting the cellular redox state and oxidative stress responses.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to metal ions and be transported to specific cellular compartments where it exerts its effects . The localization and accumulation of this compound within cells can influence its activity and function, making it important to understand its transport mechanisms.

Subcellular Localization

This compound is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. It can be directed to specific organelles, such as the mitochondria or nucleus, where it can influence the activity of metal-dependent enzymes and proteins . Understanding the subcellular localization of this compound is crucial for elucidating its biochemical functions and effects.

properties

IUPAC Name

tri(propan-2-yl)phosphane
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InChI

InChI=1S/C9H21P/c1-7(2)10(8(3)4)9(5)6/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IGNTWNVBGLNYDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21P
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80215074
Record name Triisopropylphosphine
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Molecular Weight

160.24 g/mol
Source PubChem
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CAS RN

6476-36-4
Record name Triisopropylphosphine
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Record name Triisopropylphosphine
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Record name Triisopropylphosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Triisopropylphosphine?

A1: this compound has a molecular formula of C9H21P and a molecular weight of 156.25 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, various spectroscopic techniques have been used to characterize this compound. For instance, IR and NMR (1H and 31P) spectroscopy have been employed to identify and confirm the structure and purity of the compound. [, ]

Q3: Is this compound air-stable?

A3: this compound is air-sensitive and can undergo oxidation. It should be stored and handled under an inert atmosphere, such as nitrogen or argon, to prevent degradation. [, ]

Q4: How is this compound used in catalysis?

A4: this compound acts as a strong, bulky, and electron-rich ligand in transition metal complexes, playing a crucial role in various catalytic reactions. It coordinates to the metal center, influencing its reactivity and selectivity. [, , , ]

Q5: What types of reactions are catalyzed by this compound-containing complexes?

A5: this compound-containing complexes catalyze a wide range of reactions, including:

  • Hydrogenation: Iridium complexes with this compound have shown remarkable activity in the hydrogenation of alkynes, alkenes, imines, and C=N bonds. [, , , ]
  • Hydroamination: These complexes have been utilized in the hydroamination of olefins and alkynes, facilitating the formation of new C-N bonds. []
  • Carbonylation: Notably, an iridium-based process for methanol carbonylation utilizes this compound as a ligand in the catalyst. []
  • Coupling Reactions: this compound-containing complexes catalyze diverse coupling reactions, including the dimerization and cyclotrimerization of alkynes and the formation of vinyl ethers. []
  • Cycloadditions: These complexes are also employed in [2+2+2] and [2+2+1] cycloaddition reactions, leading to the formation of cyclic compounds. []
  • Alkane Dehydrogenation: Pincer-type iridium complexes with this compound exhibit catalytic activity in alkane dehydrogenation reactions. [, ]
  • Silicon Compound Transformations: this compound-containing complexes mediate transformations of organosilicon compounds, such as hydrosilylation and dehydrogenative silylation. []

Q6: How does the steric bulk of this compound impact its catalytic activity?

A6: The steric bulk of this compound plays a significant role in its catalytic activity. It can influence:

  • Selectivity: The bulky nature of this compound can lead to the preferential formation of specific isomers or products by hindering certain reaction pathways. [, , ]
  • Stability: The steric bulk can enhance the stability of the catalyst by preventing unwanted side reactions or decomposition pathways. []
  • Reactivity: While hindering some reactions, it can also promote others by forcing specific orientations of reactants or intermediates. []

Q7: Can you elaborate on the role of this compound in asymmetric catalysis?

A7: While this compound itself is not chiral, it can be used in conjunction with chiral ligands or metal precursors to form chiral catalysts. These catalysts can facilitate enantioselective transformations, producing chiral products with high enantiomeric excess. [, , ]

Q8: Have computational methods been used to study this compound and its complexes?

A8: Yes, computational chemistry techniques, including DFT (Density Functional Theory) calculations, have been employed to study:

  • Reaction Mechanisms: DFT calculations help elucidate the reaction mechanisms of catalytic processes involving this compound-containing complexes. [, , ]
  • Structure and Bonding: These methods provide valuable insights into the structure, bonding, and electronic properties of this compound complexes. [, , ]
  • Rational Design: Computational studies guide the rational design of new catalysts with improved activity, selectivity, or stability. [, ]

Q9: How do modifications to the this compound structure affect its properties?

A9: Modifications to the this compound structure, such as changing the alkyl groups or introducing substituents on the phosphorus atom, can significantly impact its:

  • Steric Properties: Larger alkyl groups increase the steric bulk, affecting both the stability and selectivity of the resulting complexes. [, , ]
  • Electronic Properties: Electron-donating or -withdrawing substituents can modify the electron density at the phosphorus atom, influencing its binding affinity to metals and the overall catalytic activity. [, , ]
  • Solubility: Structural modifications can be used to tune the solubility of the phosphine in various solvents, which is essential for its applications in catalysis. [, ]

Q10: How is the stability of this compound-containing complexes addressed in research?

A10: Researchers employ various strategies to improve the stability of this compound-containing complexes, including:

  • Ligand Design: Utilizing bulky and electron-rich phosphines like this compound enhances the stability of the metal complexes. [, ]
  • Reaction Conditions: Optimizing reaction conditions, such as solvent, temperature, and pressure, can significantly affect catalyst stability and prevent decomposition. []
  • Storage: Storing this compound and its complexes under an inert atmosphere is crucial to prevent oxidation and degradation. []

Q11: What are the safety considerations and environmental impacts associated with this compound?

A11: this compound is an air-sensitive and potentially flammable liquid. It should be handled with care under a well-ventilated fume hood, using appropriate personal protective equipment. Information regarding its toxicity and environmental fate might be limited, and proper waste disposal methods should be followed according to local regulations. [, ]

Q12: What analytical techniques are employed to characterize and quantify this compound?

A12: Common analytical techniques used to characterize and quantify this compound and its complexes include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 31P NMR spectroscopy are invaluable tools for structural elucidation, purity analysis, and monitoring reaction progress. [, , , ]
  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and analyze the coordination mode of this compound in metal complexes. [, ]
  • X-ray Crystallography: Single-crystal X-ray diffraction provides detailed structural information about this compound complexes in the solid state. [, , , ]
  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques can be employed to analyze reaction mixtures and quantify the starting materials, products, and byproducts. [, ]

Q13: What resources are available for researchers working with this compound?

A13: Researchers can access various resources, including:

    Q14: Are there any cross-disciplinary applications for this compound?

    A14: While primarily used in organometallic chemistry and catalysis, the unique properties of this compound and its complexes might find applications in other fields, such as:

    • Materials Science: The development of new catalysts based on this compound-containing complexes could lead to advances in materials synthesis, such as polymers and nanomaterials. [, ]

    Q15: What are some key historical milestones in this compound research?

    A15: Research on this compound has witnessed significant advancements over the years, including:

    • Development of Catalytic Applications: The discovery of its ability to act as a ligand in transition metal complexes, particularly in hydrogenation reactions, marked a turning point. [, , ]
    • Exploration of Diverse Catalytic Processes: Subsequent research expanded its use in various catalytic reactions, including hydroamination, carbonylation, and coupling reactions. [, , ]
    • Advancements in Ligand Design and Catalyst Optimization: Ongoing research focuses on fine-tuning the steric and electronic properties of this compound and its derivatives to develop more efficient and selective catalysts. [, ]

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